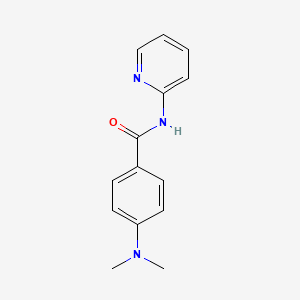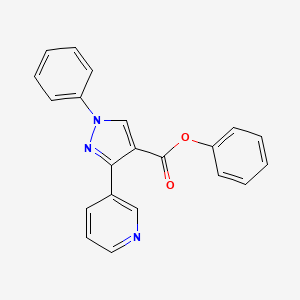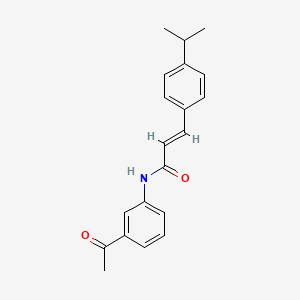
4-(dimethylamino)-N-2-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-2-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
科学研究应用
4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune response and inflammation. 4-(dimethylamino)-N-2-pyridinylbenzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-(dimethylamino)-N-2-pyridinylbenzamide has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
4-(dimethylamino)-N-2-pyridinylbenzamide exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of cellular responses to environmental stimuli. Binding of 4-(dimethylamino)-N-2-pyridinylbenzamide to AhR leads to the activation of the AhR signaling pathway, which in turn leads to the inhibition of NF-κB activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(dimethylamino)-N-2-pyridinylbenzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process. In addition, 4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 4-(dimethylamino)-N-2-pyridinylbenzamide in lab experiments is its specificity for AhR, which allows for the selective activation of the AhR signaling pathway. However, 4-(dimethylamino)-N-2-pyridinylbenzamide has relatively low solubility in water, which can limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration for 4-(dimethylamino)-N-2-pyridinylbenzamide in different experimental settings.
未来方向
Future research on 4-(dimethylamino)-N-2-pyridinylbenzamide could focus on its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal dosage and treatment duration for 4-(dimethylamino)-N-2-pyridinylbenzamide in different experimental settings. Finally, the development of more efficient synthesis methods for 4-(dimethylamino)-N-2-pyridinylbenzamide could facilitate its use in future research.
Conclusion
In conclusion, 4-(dimethylamino)-N-2-pyridinylbenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-(dimethylamino)-N-2-pyridinylbenzamide involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. 4-(dimethylamino)-N-2-pyridinylbenzamide exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects by binding to the aryl hydrocarbon receptor (AhR). Future research on 4-(dimethylamino)-N-2-pyridinylbenzamide could focus on its potential therapeutic applications and the development of more efficient synthesis methods.
合成方法
The synthesis of 4-(dimethylamino)-N-2-pyridinylbenzamide involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield 4-(dimethylamino)-N-2-pyridinylbenzamide. The purity of the compound can be improved through recrystallization.
属性
IUPAC Name |
4-(dimethylamino)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-8-6-11(7-9-12)14(18)16-13-5-3-4-10-15-13/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQAYYAMOGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)